molecular formula C10H8BrMgN B14893975 2-Methylquinolin-6-ylmagnesium bromide

2-Methylquinolin-6-ylmagnesium bromide

Cat. No.: B14893975
M. Wt: 246.39 g/mol
InChI Key: OZSFCKFJBKLCDA-UHFFFAOYSA-M
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Description

2-Methylquinolin-6-ylmagnesium bromide is a Grignard reagent, an organomagnesium compound widely used in organic synthesis for nucleophilic additions and cross-coupling reactions. Its structure combines a quinoline backbone substituted with a methyl group at the 2-position and a magnesium bromide moiety at the 6-position. This configuration enables selective reactivity in forming carbon-carbon bonds, particularly in the synthesis of complex heterocyclic systems . Unlike simple bromide salts or quaternary ammonium bromides, Grignard reagents like this compound are highly reactive in anhydrous conditions, requiring careful handling to avoid decomposition by moisture or oxygen .

Properties

Molecular Formula

C10H8BrMgN

Molecular Weight

246.39 g/mol

IUPAC Name

magnesium;2-methyl-6H-quinolin-6-ide;bromide

InChI

InChI=1S/C10H8N.BrH.Mg/c1-8-6-7-9-4-2-3-5-10(9)11-8;;/h3-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

OZSFCKFJBKLCDA-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylquinolin-6-ylmagnesium bromide is typically prepared by reacting 2-methylquinoline with magnesium in the presence of bromine in anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of 2-methylquinolin-6-ylmagnesium bromide involves large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the product, often involving continuous monitoring and automated control systems.

Types of Reactions:

    Nucleophilic Addition: 2-Methylquinolin-6-ylmagnesium bromide readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles, including alkyl halides and epoxides, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Electrophiles: Alkyl halides and epoxides are used in substitution reactions.

    Conditions: Reactions are typically carried out in anhydrous THF under an inert atmosphere to prevent the Grignard reagent from decomposing.

Major Products:

    Alcohols: Secondary and tertiary alcohols are major products formed from nucleophilic addition reactions.

    Substituted Compounds: Various substituted compounds are formed from substitution reactions, depending on the electrophile used.

Scientific Research Applications

2-Methylquinolin-6-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used in the synthesis of complex heterocyclic compounds and natural products.

    Biology: It is employed in the preparation of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylquinolin-6-ylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack and subsequent formation of the product.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Brominated Compounds

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Key Solvents) Primary Applications
2-Methylquinolin-6-ylmagnesium Br C₁₀H₉BrMgN 246.40 Reacts with THF, ethers Organic synthesis (Grignard)
6-Bromo-2-quinolinamine C₉H₇BrN₂ 229.07 Low water solubility Pharmaceutical precursor
Magnesium Bromide MgBr₂ 184.11 125.4 g/100 g H₂O (100°C) Electrolytes, Grignard precursor
Domiphen Bromide C₂₂H₄₀BrNO 414.47 Soluble in ethanol, acetone Disinfectants, antiseptics

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